

An In-Depth Technical Guide to 5-Cyanobenzofuran-2-carboxylic Acid

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Compound of Interest

Compound Name: 5-cyanobenzofuran-2-carboxylic
Acid

Cat. No.: B1588937

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Abstract

This technical guide provides a comprehensive overview of **5-cyanobenzofuran-2-carboxylic acid** (CAS No. 84102-75-0), a key heterocyclic building block in medicinal chemistry and materials science. The benzofuran scaffold is a well-established "privileged structure" due to its prevalence in a wide array of biologically active compounds. This document delves into the compound's physicochemical properties, provides a robust, field-tested synthetic protocol with mechanistic insights, and explores its applications in modern drug discovery. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical methodologies.

Core Compound Identification and Properties

5-Cyanobenzofuran-2-carboxylic acid is a bifunctional molecule featuring a benzofuran core, a nitrile group at the 5-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups makes it a highly versatile intermediate for further chemical modification. The carboxylic acid serves as a handle for amide coupling or esterification, while the cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a bioisosteric replacement for other moieties.

Table 1: Physicochemical and Structural Data

| Property | Value | Source |
|-------------------|--|--------|
| CAS Number | 84102-75-0 | [1] |
| Molecular Formula | C ₁₀ H ₅ NO ₃ | N/A |
| Molecular Weight | 187.15 g/mol | N/A |
| IUPAC Name | 5-cyano-1-benzofuran-2-carboxylic acid | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Storage | Sealed in dry, 2-8°C | [2] |

Structural Elucidation: The identity and purity of **5-cyanobenzofuran-2-carboxylic acid** are unequivocally confirmed through a combination of spectroscopic techniques.

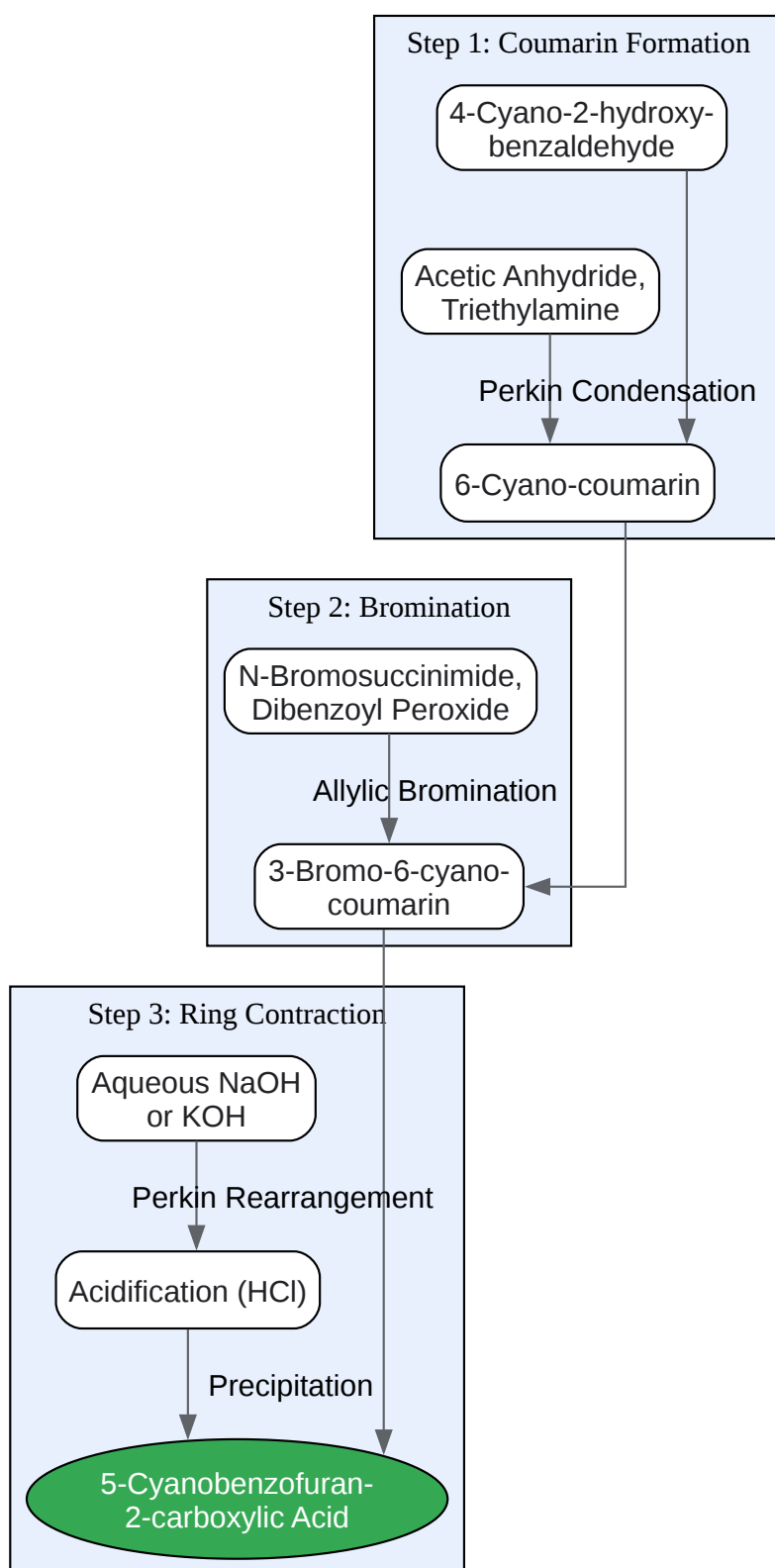
- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring and the furan ring. The specific splitting patterns and chemical shifts allow for unambiguous assignment of each proton. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm), which will disappear upon a D₂O exchange.
- Mass Spectrometry (MS):** Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. For ESI in negative mode, the primary ion observed would correspond to the deprotonated molecule [M-H]⁻ at an m/z of approximately 186.02.
- Infrared (IR) Spectroscopy:** The IR spectrum provides functional group confirmation. Key expected stretches include a strong C≡N (nitrile) absorption around 2220-2240 cm⁻¹, a broad O-H (carboxylic acid) stretch from 2500-3300 cm⁻¹, and a sharp C=O (carbonyl) stretch around 1700-1725 cm⁻¹.

Synthesis Protocol: Perkin Rearrangement Route

The synthesis of benzofuran-2-carboxylic acids can be efficiently achieved through various methods. A classic and reliable approach is the Perkin (coumarin-benzofuran ring contraction)

rearrangement of a 3-halocoumarin.[3] This method is often high-yielding and can be adapted for microwave-assisted synthesis to drastically reduce reaction times from hours to minutes.[3]

Conceptual Workflow for Synthesis



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Caption: Synthetic pathway for **5-cyanobenzofuran-2-carboxylic acid**.

Detailed Experimental Protocol

Objective: To synthesize **5-cyanobenzofuran-2-carboxylic acid** from 3-bromo-6-cyanocoumarin.

Materials:

- 3-bromo-6-cyanocoumarin (1.0 eq)
- Sodium hydroxide (NaOH) (3.0 eq)
- Ethanol or Water (as solvent)
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Reaction vessel (round-bottom flask or microwave vessel)

Procedure:

- **Reaction Setup:** To a suitable reaction vessel, add 3-bromo-6-cyanocoumarin (1.0 eq) and the chosen solvent (e.g., 10 mL of ethanol per gram of coumarin).
- **Base Addition:** Add a solution of sodium hydroxide (3.0 eq) in water to the vessel. The causality here is that the hydroxide base initiates the attack on the lactone carbonyl, which is essential for the subsequent rearrangement and ring-opening cascade.
- **Heating:** Heat the reaction mixture to reflux (approx. 80°C for ethanol) and stir for 2-3 hours. Alternatively, for an expedited synthesis, heat in a sealed microwave reactor at 80-100°C for 5-10 minutes.^[3]
- **Reaction Monitoring (Self-Validation):** The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Dichloromethane:Ethyl Acetate). The disappearance of the starting 3-bromocoumarin spot indicates reaction completion.

- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the ethanol.
- **Acidification & Precipitation:** Dissolve the resulting crude solid in a minimum volume of water. Cool the solution in an ice bath and slowly acidify to pH 1-2 by adding concentrated HCl dropwise. This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
- **Isolation and Purification:** Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the solid in a vacuum oven at 60-80°C. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran-2-carboxylic acid scaffold is a cornerstone in the design of novel therapeutics. The carboxylic acid group is a key pharmacophoric feature, capable of forming critical hydrogen bonds or salt-bridge interactions with biological targets.^[4] Its presence is often associated with improved aqueous solubility and allows for its use as a bioisostere for other acidic functional groups.^[5]

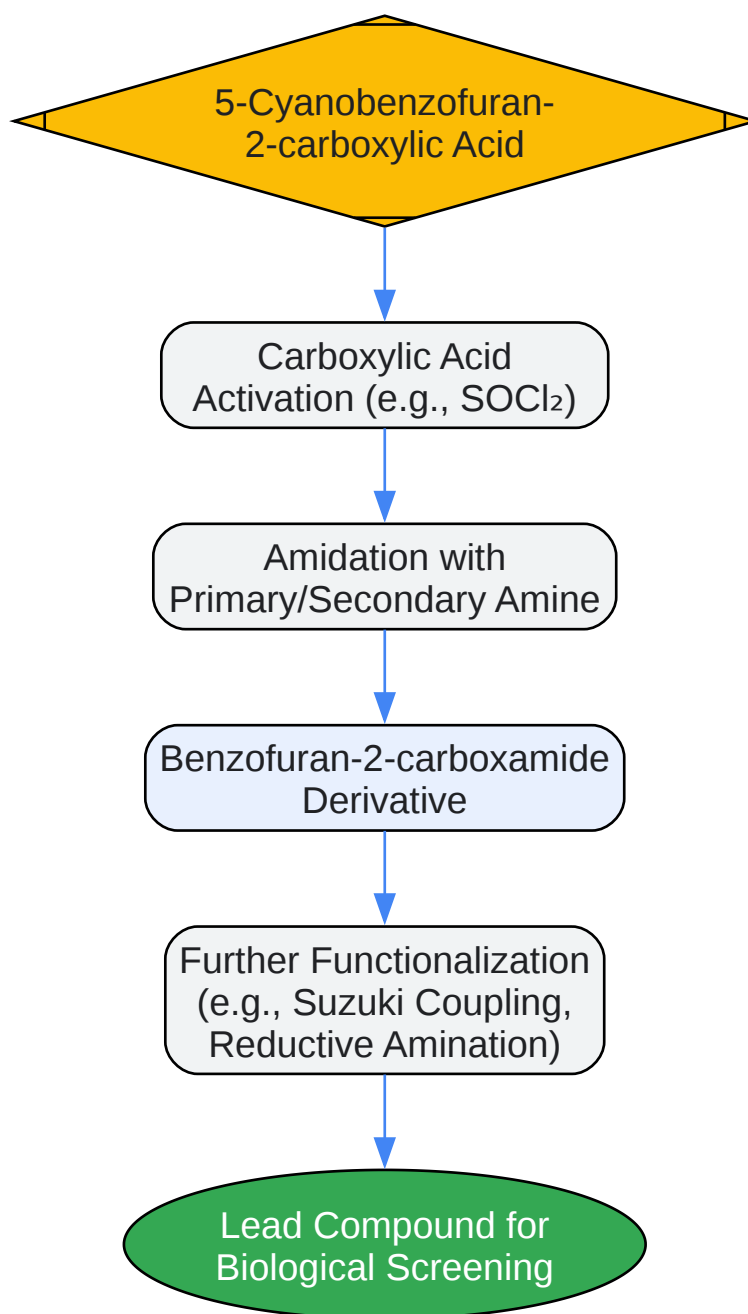
Role as a Core Scaffold

Derivatives of benzofuran have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[6][7][8]} Specifically, substituted benzofuran-2-carboxylic acids are being actively investigated as inhibitors for enzymes implicated in disease.

- **Carbonic Anhydrase Inhibition:** Certain benzofuran-based carboxylic acids have been identified as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-related isoform hCA IX.^[9] The carboxylic acid moiety typically anchors the inhibitor to the zinc ion in the enzyme's active site. The 5-cyano substituent on the benzofuran ring can then occupy adjacent pockets, contributing to binding affinity and selectivity.^[9]

- **Intermediates for Complex Pharmaceuticals:** This scaffold serves as a crucial intermediate in multi-step syntheses of complex drug molecules. For instance, related 5-substituted benzofuran-2-carboxamide derivatives are key precursors in the synthesis of Vilazodone, a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used for treating major depressive disorder.^[10] The carboxylic acid of a precursor like **5-cyanobenzofuran-2-carboxylic acid** would first be converted to an amide, followed by further functionalization.

Logical Workflow in Drug Development



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Caption: Role as a building block in lead compound generation.

Safety and Handling

5-Cyanobenzofuran-2-carboxylic acid is a chemical compound intended for research use. Standard laboratory safety protocols should be strictly followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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